molecular formula C8H6BrN3O B1524576 3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine CAS No. 887595-06-4

3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine

Cat. No. B1524576
CAS RN: 887595-06-4
M. Wt: 240.06 g/mol
InChI Key: IQULUYQVEPNFOD-UHFFFAOYSA-N
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Description

“2-Bromo-6-pyridinemethanol” and “(6-Bromo-pyridin-2-yl)methanol” are organic compounds with the molecular formula C6H6BrNO and a molecular weight of 188.02 . They are used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases .


Molecular Structure Analysis

The molecular structure of these compounds includes a pyridine ring substituted at the 2-position by a bromine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-pyridinemethanol” include a melting point of 34-39 °C, a boiling point of 246 °C, and a density of 1.668 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

Material Science

Isoxazole derivatives are used in material science as photochromic materials , electrochemical probes for detecting metal ions like Cu 2+, and in dye-sensitized solar cells due to their optical properties. They also find applications in high energy materials and liquid crystals .

Pharmaceutical Industry

Isoxazole derivatives are crucial in drug discovery research due to their wide range of biological activities. They have been found to exhibit anticancer , antioxidant , antibacterial , and antimicrobial activities. Some isoxazole scaffolds are used as potential HDAC inhibitors . Additionally, they have been incorporated into drugs acting as antibiotics (e.g., sulfamethoxazole), GABAA receptor agonists (e.g., muscimol), neurotoxins (e.g., ibotenic acid), COX2 inhibitors (e.g., parecoxib), and immunosuppressant agents (e.g., leflunomide) .

Antitumor and Anticancer Research

Isoxazole derivatives are studied for their potential in antitumor and anticancer therapies. They are involved in the design of compounds that can inhibit the growth of cancer cells .

Neurological Research

In neurological research, isoxazole compounds are evaluated for their effects on enzymes like acetylcholinesterase (AChE), which is significant in conditions like Alzheimer’s disease. Molecular docking studies help understand the interaction of these compounds with biological targets .

Anticonvulsant Research

Isoxazole derivatives have been synthesized and evaluated for anticonvulsant activity both in vitro and in vivo. This includes testing lipophilic diaromatic derivatives for their therapeutic potential .

Mechanism of Action

The mechanism of action for these compounds is not available .

Safety and Hazards

These compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“2-Bromo-6-pyridinemethanol” is used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases . This suggests potential future directions in the development of treatments for these conditions.

properties

IUPAC Name

3-(6-bromopyridin-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-7-3-1-2-5(11-7)6-4-8(10)13-12-6/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQULUYQVEPNFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697244
Record name 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887595-06-4
Record name 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine
Reactant of Route 2
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine
Reactant of Route 3
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine
Reactant of Route 4
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine
Reactant of Route 5
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine
Reactant of Route 6
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine

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